(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
CAS No.:
Cat. No.: VC17211036
Molecular Formula: C22H44O4
Molecular Weight: 372.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H44O4 |
|---|---|
| Molecular Weight | 372.6 g/mol |
| IUPAC Name | (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
| Standard InChI | InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1 |
| Standard InChI Key | NIMYTNQMVAFHGS-ACRUOGEOSA-N |
| Isomeric SMILES | CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O |
| Canonical SMILES | CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, reflects its stereochemical configuration. The carbon chain comprises 16 carbons in the hexadecanoic acid moiety, with a hexyl group (-C₆H₁₃) branching at the 2-position. Hydroxyl groups at the 3- and 5-positions introduce polarity, influencing solubility and reactivity. The absolute configuration (2S,3S,5S) is critical for its biological activity and synthetic utility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.6 g/mol |
| CAS Number | 130793-30-5 |
| IUPAC Name | (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
| SMILES Notation | CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
The compound’s isomeric SMILES string confirms the stereospecific arrangement of functional groups, which is further validated by its InChIKey (NIMYTNQMVAFHGS-ACRUOGEOSA-N).
Synthesis and Manufacturing
Optimization Challenges
Key challenges include maintaining stereochemical integrity during hydroxylation and achieving regioselective benzylation. The patent US8637700B2 reports yields exceeding 70% for analogous compounds by optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) and reaction temperatures (30–80°C) .
Applications in Pharmaceutical and Chemical Research
Intermediate for Lipase Inhibitors
The compound’s structural similarity to tetrahydrolipstatin (orlistat) precursors highlights its role in anti-obesity drug synthesis. Orlistat, a pancreatic lipase inhibitor, relies on β-lactone intermediates derived from dihydroxyhexadecanoic acid analogues .
Surfactant and Emulsifier Development
The amphiphilic nature of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid makes it a candidate for non-ionic surfactants. Its hydroxyl groups can form hydrogen bonds with aqueous phases, while the alkyl chain interacts with hydrophobic substrates.
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Rinse with water; remove contaminated clothing. |
| Eye Contact | Flush with water for 15 minutes; seek medical attention. |
| Inhalation | Move to fresh air; administer oxygen if necessary. |
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR):
and NMR spectra resolve the stereochemistry, with hydroxyl protons appearing as broad singlets (δ 1.5–2.5 ppm) and alkyl chain signals between δ 0.8–1.4 ppm. -
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 372.6, consistent with the molecular formula.
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